
5-(2-Phenylpropan-2-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Phenylpropan-2-yl)benzene-1,3-diol, also known as 1,3-Benzenediol, 5-(1-methyl-1-phenylethyl), is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.286 g/mol . This compound is characterized by a benzene ring substituted with a 2-phenylpropan-2-yl group and two hydroxyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylpropan-2-yl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of resorcinol (benzene-1,3-diol) with 2-phenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions
5-(2-Phenylpropan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzene derivatives.
科学研究应用
5-(2-Phenylpropan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Phenylpropan-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, contributing to its protective effects.
相似化合物的比较
Similar Compounds
3,5-Dimethoxybenzene-1,3-diol: Similar structure but with methoxy groups instead of hydroxyl groups.
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Contains a long alkyl chain instead of the 2-phenylpropan-2-yl group.
Uniqueness
5-(2-Phenylpropan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenylpropan-2-yl group enhances its lipophilicity and potential interactions with biological membranes.
属性
CAS 编号 |
60526-87-6 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
5-(2-phenylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-6-4-3-5-7-11)12-8-13(16)10-14(17)9-12/h3-10,16-17H,1-2H3 |
InChI 键 |
GQJVFURWXXBJDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


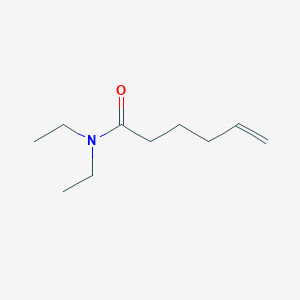
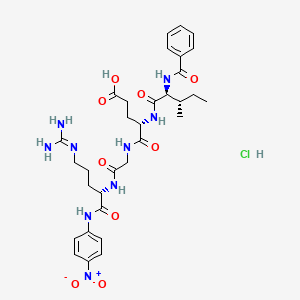
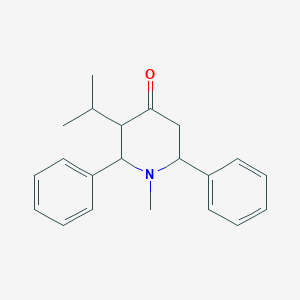

![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

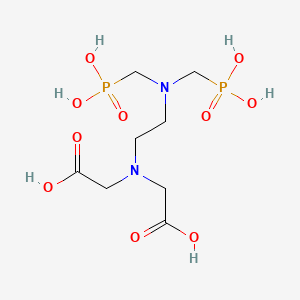
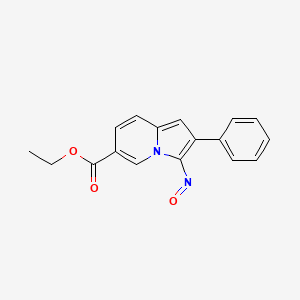
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
